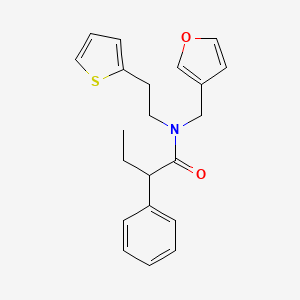

N-(furan-3-ylmethyl)-2-phenyl-N-(2-(thiophen-2-yl)ethyl)butanamide

Descripción

N-(furan-3-ylmethyl)-2-phenyl-N-(2-(thiophen-2-yl)ethyl)butanamide is a synthetic amide derivative featuring a butanamide backbone substituted with a phenyl group, a furan-3-ylmethyl group, and a thiophen-2-yl ethyl group. Its structure combines aromatic (phenyl), oxygen-containing heterocyclic (furan), and sulfur-containing heterocyclic (thiophene) moieties, which may confer unique physicochemical and biological properties.

Propiedades

IUPAC Name |

N-(furan-3-ylmethyl)-2-phenyl-N-(2-thiophen-2-ylethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2S/c1-2-20(18-7-4-3-5-8-18)21(23)22(15-17-11-13-24-16-17)12-10-19-9-6-14-25-19/h3-9,11,13-14,16,20H,2,10,12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXZZIVBQBBJPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan-3-ylmethyl and thiophen-2-yl ethyl groups. These groups are then coupled with the phenylbutanamide core through amide bond formation reactions. Common reagents used in these reactions include coupling agents like DMT/NMM/TsO or EDC, and the reactions are often carried out under microwave-assisted conditions to enhance efficiency.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets quality standards.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like KMnO₄ or CrO₃ can be used to oxidize the furan ring.

Reduction: LiAlH₄ or NaBH₄ can be employed for the reduction of carbonyl groups.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Oxidation of the furan ring can lead to the formation of furan-3-carboxylic acid derivatives.

Reduction: Reduction of the amide group can yield the corresponding amine.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity can be explored for potential use in drug discovery and development.

Medicine: The compound may have therapeutic properties that could be investigated for treating various diseases.

Industry: It can be utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which this compound exerts its effects would depend on its specific biological targets and pathways. For example, if used as a drug, it might interact with specific receptors or enzymes, leading to a biological response. The exact molecular targets and pathways would need to be determined through detailed biochemical studies.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural features can be compared to related molecules in the evidence, focusing on functional groups, synthesis methods, and biological activity.

Structural Analogues

N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide (Compound 47i) Structure: Shares the thiophen-2-yl ethyl and furan-3-yl groups but replaces the phenyl and butanamide backbone with a diethylamino-phenyl and carboxamide group. Synthesis: Prepared via HBTU/DIPEA-mediated coupling in DMF (3-day reaction time) .

N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine () Structure: Contains dual thiophen-2-yl ethyl groups linked to a naphthalene-amine scaffold.

Piperazinylquinolone Derivatives with Thiophene Substituents () Structure: Quinolones modified with 5-(methylthio)thiophen-2-yl groups (e.g., N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] derivatives). Biological Activity: Exhibit enhanced antibacterial activity against multidrug-resistant Staphylococcus aureus due to thiophene’s electron-rich sulfur atom, which may improve membrane penetration .

Comparative Analysis

Key Observations

Thiophene Role : Thiophen-2-yl groups in analogs (e.g., ) enhance antibacterial activity, likely via improved membrane interaction or enzyme inhibition. The target compound’s thiophene moiety may similarly contribute to bioactivity .

Furan vs.

Synthesis Challenges : Steric hindrance from the N-(furan-3-ylmethyl) and N-(thiophen-2-yl ethyl) groups could complicate amide bond formation, requiring optimized conditions (e.g., extended reaction times or elevated temperatures) .

Notes

- Gaps in Evidence: No direct studies on the target compound were found; comparisons rely on structural analogs.

- Research Opportunities : Prioritize synthesis, crystallography (using SHELX programs ), and antimicrobial assays to validate inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.